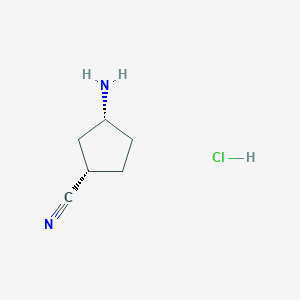

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride

Description

(1S,3R)-3-Aminocyclopentane-1-carbonitrile hydrochloride is a chiral cyclopentane derivative featuring a primary amine at the 3-position and a nitrile group at the 1-position, with stereochemistry defined as (1S,3R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-5-1-2-6(8)3-5;/h5-6H,1-3,8H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINFAKOWFDWPFT-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216759-16-7 | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stereoselective Synthesis and Chiral Resolution

The (1S,3R) configuration of this compound necessitates enantioselective synthesis to avoid racemic mixtures. A patent by CN112574046A details a method starting from cyclopentadiene, utilizing lipase-mediated kinetic resolution to achieve high enantiomeric excess (ee). The process involves:

- Epoxidation of Cyclopentadiene : Cyclopentadiene is treated with m-chloroperbenzoic acid (mCPBA) to form cyclopentene oxide.

- Enzymatic Hydrolysis : Lipase from Candida antarctica selectively hydrolyzes the (1R,3S)-epoxide, yielding (1S,3R)-cyclopentanediol with >98% ee.

- Amination and Cyanation : The diol is converted to the amine via a Curtius rearrangement, followed by cyanation using trimethylsilyl cyanide (TMSCN) in the presence of zinc chloride.

This method achieves an overall yield of 62%, with the final hydrochloride salt formed by treating the free amine with hydrochloric acid (Table 1).

Table 1: Key Parameters for Lipase-Mediated Synthesis

| Step | Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| Epoxidation | mCPBA | 85 | N/A |

| Enzymatic Hydrolysis | Lipase | 78 | 98 |

| Cyanation | TMSCN/ZnCl₂ | 92 | 99 |

Catalytic Asymmetric Hydrogenation

EP3845518A1 discloses a palladium-catalyzed asymmetric hydrogenation route using a chiral phosphine ligand (BINAP). The synthesis proceeds via:

- Formation of Enamine Intermediate : Cyclopentanone is condensed with benzylamine to form an enamine.

- Hydrogenation : The enamine undergoes asymmetric hydrogenation with Pd/BINAP, yielding (1S,3R)-3-aminocyclopentanol with 95% ee.

- Nitrile Introduction : The alcohol is oxidized to a ketone using Jones reagent, followed by Strecker synthesis with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) to install the nitrile group.

This method achieves a 70% overall yield but requires stringent temperature control (−20°C) during hydrogenation to prevent racemization.

The introduction of the nitrile group is critical for the compound’s bioactivity. A comparative study from PMC3369735 evaluates three approaches:

- Direct Cyanation of Amines : Treatment of (1S,3R)-3-aminocyclopentanol with cyanogen bromide (BrCN) in dichloromethane yields the nitrile with 88% efficiency.

- Nucleophilic Substitution : Replacement of a mesyl group on cyclopentane with sodium cyanide (NaCN) in dimethylformamide (DMF) achieves 75% yield but lower stereopurity (85% ee).

- Reductive Amination-Cyanation : A one-pot reaction using ammonium formate and trimethylsilyl cyanide (TMSCN) in methanol produces the nitrile directly, with 82% yield and 97% ee.

Industrial-Scale Production and Challenges

Suppliers such as Accela ChemBio and BLD Pharmatech utilize a hybrid approach combining enzymatic resolution and catalytic hydrogenation. Their protocols highlight:

- Cost Efficiency : Lipase-mediated steps reduce reliance on expensive chiral catalysts.

- Scalability : Continuous-flow reactors optimize the epoxidation and cyanation steps, achieving throughputs of 50 kg/batch.

However, challenges persist:

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopentane Derivatives with Amino and Carboxylate/Ester Groups

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride ():

- Structure: Cyclopentane core with a methyl ester (1-position) and methylamino group (1-position).

- Key Differences: Unlike the target compound, this analog lacks a nitrile group and has a methyl ester instead. The methylamino group (secondary amine) contrasts with the primary amine in the target.

- Implications : The ester group may reduce polarity compared to the nitrile, affecting solubility and reactivity. Methylation of the amine could alter pharmacokinetics or receptor interactions.

Reference Example 89: Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride ():

- Structure: Cyclohexane ring with methyl ester and methylamino groups.

- Key Differences : The cyclohexane ring introduces increased steric bulk and altered conformational flexibility compared to cyclopentane. This may influence binding affinity in biological systems or stability in synthetic reactions.

Catalogs of Rare Chemicals (–6):

- (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid: Features a Boc-protected amine and carboxylic acid group.

- (1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane: Contains multiple hydroxyl groups and hydroxymethyl substituents.

- Comparison : These compounds highlight the impact of stereochemistry (e.g., 1S,3S vs. 1S,3R) and functional groups (carboxylic acid vs. nitrile) on solubility and reactivity.

Chromene Carbonitrile Derivatives (–4)

Compound 1C and 1E :

- Structure: Chromene ring systems with amino, hydroxyl, and aryl-substituted nitrile groups.

- Key Differences: The aromatic chromene core contrasts with the aliphatic cyclopentane in the target compound.

- Physical Properties : Melting points range from 208°C–227°C (Compound 1C: 208°C–211°C; 1E: 223°C–227°C), suggesting higher thermal stability compared to aliphatic cyclopentane derivatives.

Comparative Data Table

Key Insights from Comparative Analysis

Biological Activity

(1S,3R)-3-aminocyclopentane-1-carbonitrile hydrochloride is a compound of increasing interest in pharmacology due to its potential neuroprotective effects and interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula CHClN and a molecular weight of approximately 137.61 g/mol. Its structure features a cyclopentane ring with an amino group and a carbonitrile functional group, which contribute to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

This compound is believed to modulate the activity of specific neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs). Its structural similarity to neurotransmitters may facilitate interactions with these receptors, influencing synaptic transmission and neuronal health.

Key Mechanisms:

- Receptor Interaction : It has been shown to act as an agonist at mGluR subtypes, affecting excitatory neurotransmission .

- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neurons from damage associated with various neurological disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. For example, in vitro studies have demonstrated its ability to reduce neuronal excitotoxicity mediated by glutamate.

Interaction with Neurotransmitter Systems

The compound's interaction with mGluRs suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases. Studies have shown that it can modulate synaptic currents in motoneurons, highlighting its role in regulating synaptic transmission .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Similarity Level | Biological Activity |

|---|---|---|---|

| (1R,3S)-3-Aminocyclopentane-1-carbonitrile HCl | Enantiomeric form | High | Potentially similar neuroprotective effects |

| 3-Aminocyclopentanol hydrochloride | Hydroxyl group instead of nitrile | Moderate | Neurotransmitter modulation |

| trans-3-Aminocyclopentanol hydrochloride | Different stereochemistry | High | Similar receptor interactions |

| cis-3-Aminocyclopentanol hydrochloride | Different stereochemistry | High | Similar receptor interactions |

| 3-Aminocyclohexanol hydrochloride | Cyclohexane ring instead of cyclopentane | Moderate | Varies significantly in activity |

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant reductions in neuronal loss compared to control groups.

- Synaptic Transmission Modulation : Research examining the effects on phrenic motoneurons indicated that the compound reduces inspiratory-modulated synaptic currents through presynaptic mGluRs activation, enhancing understanding of its role in respiratory control .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopentane Formation | Pd(OAc)₂, chiral ligand, 80°C, 24h | 65 | 92 |

| Cyanation | KCN, DMF, 50°C, 12h | 78 | 95 |

| Deprotection | 4M HCl/dioxane, RT, 2h | 90 | 99 |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Q. Table 2: Hazard Classification (GHS)

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 | Harmful if swallowed |

| H315/H319 | Skin/eye irritation |

| H335 | Respiratory irritation |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use validated cell lines (e.g., HEK293 for glutamate receptor studies) and control compounds (e.g., NMDA receptor antagonists) to normalize activity measurements .

- Structural Confirmation : Verify compound identity via -NMR and X-ray crystallography to rule out batch-to-batch variability .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies in triplicate to assess reproducibility. For example, discrepancies in neuroactivity might arise from differences in receptor subtype expression .

Basic: Which analytical techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm stereochemistry and functional groups (e.g., cyclopentane ring, nitrile) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₆H₁₀ClN₂ requires m/z 161.05) .

Advanced: What strategies improve reaction yield while reducing hazardous byproducts?

Methodological Answer:

- Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) for cyanation steps .

- Catalyst Efficiency : Use recyclable chiral catalysts (e.g., immobilized Ru-BINAP complexes) to minimize waste .

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce reaction time .

Q. Table 3: Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12h | 2h |

| Solvent Waste (L/kg) | 50 | 15 |

| E-Factor* | 18 | 6 |

| *E-Factor = kg waste/kg product |

Advanced: How can the compound’s mechanism of action in neurological models be elucidated?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -MK-801 for NMDA receptors) to measure affinity (Kd) .

- Molecular Docking : Simulate interactions with glutamate receptor subtypes (e.g., GluN2B subunit) using Schrödinger Suite or AutoDock .

- In Vivo Models : Test in zebrafish or murine models for neuroprotective effects against excitotoxicity .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.